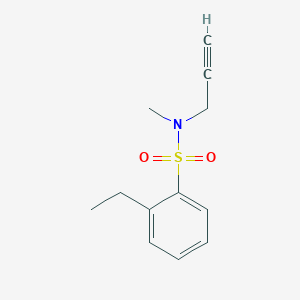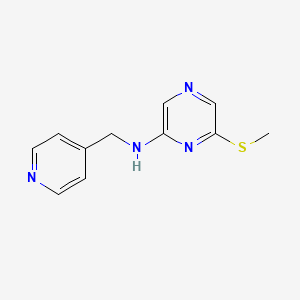![molecular formula C12H16N2O3S2 B7678268 N-[2-[5-[methyl(prop-2-ynyl)sulfamoyl]thiophen-2-yl]ethyl]acetamide](/img/structure/B7678268.png)
N-[2-[5-[methyl(prop-2-ynyl)sulfamoyl]thiophen-2-yl]ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[5-[methyl(prop-2-ynyl)sulfamoyl]thiophen-2-yl]ethyl]acetamide, also known as MPTP, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, leading to a decrease in ATP production and subsequent neuronal death. In
Wirkmechanismus
N-[2-[5-[methyl(prop-2-ynyl)sulfamoyl]thiophen-2-yl]ethyl]acetamide is a potent inhibitor of mitochondrial complex I, which is involved in the electron transport chain and ATP production. By inhibiting complex I, this compound leads to a decrease in ATP production and subsequent neuronal death. This compound is metabolized to MPP+ (1-methyl-4-phenylpyridinium), which is taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ is concentrated in the mitochondria, where it inhibits complex I and leads to ATP depletion and neuronal death.
Biochemical and Physiological Effects:
This compound-induced Parkinson's disease models have been used to study the biochemical and physiological effects of Parkinson's disease. These models have shown that this compound leads to a decrease in dopamine levels in the striatum, as well as an increase in oxidative stress and inflammation. This compound has also been shown to induce motor deficits, including bradykinesia, rigidity, and tremors, which are characteristic of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-[5-[methyl(prop-2-ynyl)sulfamoyl]thiophen-2-yl]ethyl]acetamide-induced Parkinson's disease models have several advantages for lab experiments. These models are relatively easy to induce and can be used to study the underlying mechanisms of Parkinson's disease and to test potential therapies. However, there are also some limitations to these models. This compound-induced Parkinson's disease models do not fully replicate the complex pathophysiology of Parkinson's disease, and there are differences in the response of different species to this compound.
Zukünftige Richtungen
There are several future directions for research on N-[2-[5-[methyl(prop-2-ynyl)sulfamoyl]thiophen-2-yl]ethyl]acetamide. One area of research is the development of new this compound-induced Parkinson's disease models that more closely replicate the pathophysiology of Parkinson's disease. Another area of research is the development of new therapies for Parkinson's disease based on the underlying mechanisms of this compound-induced neuronal death. Finally, there is a need for further research on the biochemical and physiological effects of this compound-induced Parkinson's disease models to better understand the underlying mechanisms of Parkinson's disease.
Synthesemethoden
N-[2-[5-[methyl(prop-2-ynyl)sulfamoyl]thiophen-2-yl]ethyl]acetamide can be synthesized through a multi-step process starting from 2-acetylthiophene. The first step involves the reaction of 2-acetylthiophene with methyl propargyl sulfide in the presence of a base to form 2-(prop-2-ynylthio)thiophene. This intermediate is then treated with chlorosulfonic acid to form 5-chloro-2-(prop-2-ynylthio)thiophene. The final step involves the reaction of 5-chloro-2-(prop-2-ynylthio)thiophene with acetamide in the presence of a base to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[2-[5-[methyl(prop-2-ynyl)sulfamoyl]thiophen-2-yl]ethyl]acetamide has been extensively studied for its potential use in scientific research, particularly in the field of Parkinson's disease. This compound is known to induce Parkinson's-like symptoms in humans and non-human primates by selectively destroying dopaminergic neurons in the substantia nigra. This has led to the development of this compound-induced Parkinson's disease models, which have been used to study the underlying mechanisms of Parkinson's disease and to test potential therapies.
Eigenschaften
IUPAC Name |
N-[2-[5-[methyl(prop-2-ynyl)sulfamoyl]thiophen-2-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S2/c1-4-9-14(3)19(16,17)12-6-5-11(18-12)7-8-13-10(2)15/h1,5-6H,7-9H2,2-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYZNHBKNFCOJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(S1)S(=O)(=O)N(C)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(3-Fluoro-5-methoxyphenyl)methyl]-3-(3-fluoropyridin-2-yl)urea](/img/structure/B7678192.png)
![4-(2-hydroxy-2-methylpropyl)-2-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7678195.png)
![1-Methyl-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-[(1-phenylcyclopropyl)methyl]urea](/img/structure/B7678202.png)

![3-[2-(4-Methoxyphenyl)ethylsulfinyl]phenol](/img/structure/B7678218.png)
![N-benzyl-N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]methanesulfonamide](/img/structure/B7678225.png)

![4-chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-methylbenzamide](/img/structure/B7678251.png)
![4-(cyclopropanecarbonyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B7678258.png)
![2-[(5-acetylpyridin-2-yl)amino]-N-ethylacetamide](/img/structure/B7678260.png)
![Ethyl 2-[1,3-benzothiazole-6-carbonyl(tert-butyl)amino]acetate](/img/structure/B7678276.png)
![4-[[4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl]methyl]pyridin-2-amine](/img/structure/B7678280.png)
![N-[1-(2-methylfuro[3,2-c]pyridin-4-yl)piperidin-3-yl]methanesulfonamide](/img/structure/B7678289.png)
![N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide](/img/structure/B7678296.png)
